REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[H+].P(O)(O)O.[Cl-].[C:12]1([I+:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O.F[B-](F)(F)F.[Ag+]>[F:1][B-:2]([F:5])([F:4])[F:3].[C:19]1([I+:18][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:0.1,3.4,6.7,8.9|
|
Name
|
aromatic iodonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared by the addition at 60° C. of an aqueous solution
|
Type
|
CUSTOM
|
Details
|
The silver halide that precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |